5-[4-(Trifluoromethyl)phenyl]penta-2,4-dienoic acid
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Overview
Description
(2E,4E)-5-(4-(Trifluoromethyl)phenyl)penta-2,4-dienoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a penta-2,4-dienoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-5-(4-(Trifluoromethyl)phenyl)penta-2,4-dienoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde.
Aldol Condensation: The 4-(trifluoromethyl)benzaldehyde undergoes aldol condensation with acetone in the presence of a base such as sodium hydroxide to form the intermediate product.
Dehydration: The intermediate product is then dehydrated to form the desired (2E,4E)-5-(4-(Trifluoromethyl)phenyl)penta-2,4-dienoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-5-(4-(Trifluoromethyl)phenyl)penta-2,4-dienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2E,4E)-5-(4-(Trifluoromethyl)phenyl)penta-2,4-dienoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E,4E)-5-(4-(Trifluoromethyl)phenyl)penta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E,4E)-5-(4-Methylphenyl)penta-2,4-dienoic acid
- (2E,4E)-5-(4-Chlorophenyl)penta-2,4-dienoic acid
- (2E,4E)-5-(4-Bromophenyl)penta-2,4-dienoic acid
Uniqueness
(2E,4E)-5-(4-(Trifluoromethyl)phenyl)penta-2,4-dienoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C12H9F3O2 |
---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)10-7-5-9(6-8-10)3-1-2-4-11(16)17/h1-8H,(H,16,17) |
InChI Key |
PIGLNTUJPAEVJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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